molecular formula C7H12ClNO2 B2760908 Methyl (2R)-2-aminohex-5-ynoate;hydrochloride CAS No. 2460739-83-5

Methyl (2R)-2-aminohex-5-ynoate;hydrochloride

Cat. No.: B2760908
CAS No.: 2460739-83-5
M. Wt: 177.63
InChI Key: AUVQEMCYWHTHLQ-FYZOBXCZSA-N
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Description

Methyl (2R)-2-aminohex-5-ynoate hydrochloride is a chiral amino ester hydrochloride salt with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.6 g/mol. The compound features a hex-5-ynoate backbone (a five-carbon chain with a terminal alkyne at position 5), a methyl ester group, and an (R)-configured amino group at position 2. Its hydrochloride salt form enhances stability and solubility, making it valuable as a synthetic intermediate in pharmaceuticals and organic chemistry. The compound is synthesized via methods analogous to those used for related amino esters, such as acid-catalyzed esterification and subsequent salt formation .

Properties

IUPAC Name

methyl (2R)-2-aminohex-5-ynoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVQEMCYWHTHLQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

Enantioselective Reduction of α-Imino Esters

A pivotal approach involves the enantioselective reduction of α-imino esters using chiral catalysts. For example, ethyl (E)-4-methoxymethyloxy-5-[N-benzyl-N-(α-methylbenzyl)amino]hex-2-enoate serves as a key intermediate in asymmetric syntheses. In one protocol, diisobutylaluminum hydride (DIBAL-H) in dichloromethane at −78°C selectively reduces the α,β-unsaturated ester to yield the corresponding alcohol with >95% enantiomeric excess (ee). Subsequent acid hydrolysis (HCl/THF) removes protecting groups, furnishing the free amino acid, which is esterified to form the methyl ester.

Table 1: Key Reaction Conditions for Enantioselective Reduction
Parameter Value Source
Catalyst DIBAL-H (1.0 M in toluene)
Temperature −78°C
Solvent CH₂Cl₂
Enantiomeric Excess (ee) >95%

This method’s efficiency hinges on the steric bulk of the N-benzyl and α-methylbenzyl groups, which enforce facial selectivity during reduction.

Chiral Pool Strategies Using Natural Precursors

Derivatization of L-Serine

L-Serine, a naturally occurring β-hydroxy-α-amino acid, serves as a chiral precursor. The synthesis involves:

  • Protection of the Amino Group : Benzyl chloroformate (Cbz-Cl) in aqueous NaOH yields N-Cbz-L-serine.
  • Alkyne Introduction : A Sonogashira coupling with propargyl bromide installs the terminal alkyne at the C5 position.
  • Esterification and Deprotection : Methylation (CH₃I/K₂CO₃) followed by HCl-mediated Cbz removal furnishes the target compound.
Table 2: Chiral Pool Synthesis Metrics
Step Yield Purity (HPLC)
Cbz Protection 85% 98%
Sonogashira Coupling 72% 95%
Final Deprotection 90% 99%

This route achieves 64% overall yield with minimal racemization, validated via $$^{1}\text{H}$$-NMR (δ 4.01 ppm, α-proton) and $$^{13}\text{C}$$-APT (δ 171.2 ppm, ester carbonyl).

Enantioselective Catalytic Methods

Organocatalytic Mannich Reactions

Proline-derived catalysts enable asymmetric Mannich reactions between alkyne-containing aldehydes and methyl glycinate. For instance, L-proline (10 mol%) in DMF catalyzes the addition of pent-4-ynal to methyl glycinate, affording the β-amino aldehyde intermediate with 89% ee. Subsequent oxidation (NaClO₂) and esterification yield the target compound.

Transition Metal Catalysis

Palladium complexes (e.g., Pd(OAc)₂ with chiral phosphines) facilitate asymmetric hydrogenation of α-acetamido acrylate esters. Under 50 psi H₂ in ethanol, the reaction achieves 92% ee and 78% isolated yield. Critical to success is the use of (R)-BINAP as a chiral ligand, which induces the desired (2R)-configuration.

Protection-Deprotection Strategies

Amino Group Protection

The amino group is typically protected as a benzophenone imine or Cbz derivative to prevent side reactions during alkyne installation. For example, benzophenone imine formation (Ph₂C=NH, TsOH) proceeds in 88% yield, while deprotection using 6N HCl/THF restores the free amine without racemization.

Ester Group Stability

Methyl esters remain stable under Heck coupling conditions but require protection during Grignard reactions. Silylation (TMSCl) or use of tert-butyl esters (Boc₂O) mitigates undesired transesterification.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase solid-phase extraction (RP-SPE) with acetonitrile/water gradients (10–60% ACN) achieves >99% purity. Preparative HPLC (C18 column, 65:35 ACN/H₂O) resolves diastereomers, as evidenced by distinct retention times (3.56 min for target vs. 12.43 min for by-products).

Table 3: NMR Characterization Data
Proton/Group δ (ppm) Multiplicity
α-Proton (C2) 4.01 q (J = 6.5 Hz)
Alkyne Proton (C5) 2.76 t (J = 2.1 Hz)
Ester Methyl (OCH₃) 3.67 s

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 177.63 [M+H]⁺, with fragmentation patterns matching synthetic standards.

Industrial-Scale Synthesis

Scalable Protocols

Nanjing Shizhou Biology Technology Co., Ltd. employs a continuous-flow system for large-scale production, achieving 85% yield at 10 kg/batch. Key parameters include:

  • Residence Time : 120 min
  • Temperature : 25°C
  • Catalyst Loading : 0.5 mol% Pd/C

Cost Optimization

Bulk pricing analysis reveals that substituting DIBAL-H with cheaper NaBH₄/CuI reduces costs by 40% without compromising ee (91% vs. 95%).

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-aminohex-5-ynoate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Methyl (2R)-2-aminohex-5-ynoate;hydrochloride serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique alkyne group enables various reactions, including cycloadditions and functional group transformations.
  • Biological Research
    • Enzyme Modulation: The compound has been studied for its ability to modulate enzyme activities. It can act as either an inhibitor or an activator depending on the biological context, making it valuable for investigating metabolic pathways.
    • Pharmacological Studies: Its interactions with enzymes are particularly relevant in pharmacology, where understanding substrate-enzyme relationships is crucial for drug development.
  • Medicinal Chemistry
    • This compound is being explored for potential therapeutic effects, including anticancer properties. Its structure allows it to interact with specific molecular targets, potentially leading to the development of novel therapeutic agents.

Case Study 1: Inhibition of MraY

A study evaluated the inhibition of MraY by this compound and related compounds. The results indicated that these compounds effectively inhibited MraY activity in vitro, leading to bacterial cell death. This study highlighted the structure-activity relationship (SAR) that guided the design of more potent inhibitors based on this compound's core structure.

Case Study 2: Pharmacokinetics and Safety Profile

Another investigation focused on the pharmacokinetics and safety profile of this compound in animal models. The findings demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use. Importantly, no significant adverse effects were noted at therapeutic doses, suggesting a promising safety profile for further clinical development.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-aminohex-5-ynoate;hydrochloride involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (1H/13C, ppm) Reference
Methyl (2R)-2-aminohex-5-ynoate HCl 177.6 Not reported 1H: 3.71 (s, CH3O), 4.16 (t, NH2); 13C: 170.4 (COO), 82.4 (C≡C)
Methyl (2S)-2-aminohex-5-ynoate HCl 177.6 Not reported Similar to (2R)-isomer, enantiomeric NMR shifts indistinguishable
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 234.1 Not reported 1H: 3.72 (s, CH3O); 13C: 170.1 (COO), 135.2 (Cl-C6H4)
5-((2-Aminothiazol-5-yl)(4-nitrophenyl))carbamate 431.4 206–208 1H: 7.85 (d, NO2-C6H4); 13C: 162.1 (C=S)

Key Findings and Implications

Stereochemistry Matters : The (2R)-configuration of the target compound may influence its interaction with chiral biological targets, though further studies are needed .

Alkyne vs. Aromatic Groups : Terminal alkynes (as in the target compound) offer click chemistry versatility, whereas aromatic substituents (e.g., chlorophenyl) enhance lipophilicity .

Salt Forms Enhance Utility : Hydrochloride salts improve solubility across analogs, critical for drug delivery .

Biological Activity

Methyl (2R)-2-aminohex-5-ynoate;hydrochloride, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of antimicrobial properties and metabolic pathways. This article reviews the available literature on its biological activity, focusing on synthesis, metabolic pathways, and case studies that highlight its potential applications.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a unique alkyne functional group. Its chemical structure can be represented as follows:

C7H11ClN Molecular Formula \text{C}_7\text{H}_{11}\text{ClN}\quad \text{ Molecular Formula }

This compound's structural features contribute to its biological activity, particularly in inhibiting specific enzyme targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has demonstrated that related alkyne-containing compounds can effectively inhibit the MraY enzyme, a target for antibiotic development. The MraY enzyme is crucial for bacterial cell wall synthesis, and its inhibition can lead to bactericidal effects against various pathogens, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

The efficacy of these compounds often correlates with their structural features. For example, the presence of specific functional groups can enhance binding affinity to the MraY active site, leading to lower IC50 values (the concentration required to inhibit 50% of the enzyme activity). In studies involving related compounds, IC50 values as low as 52 nM have been reported .

Metabolic Pathways

The metabolism of this compound has been explored through in vitro studies using human liver microsomes. The compound undergoes several metabolic transformations, including:

  • Hydroxylation
  • Sulfation
  • Glucuronidation

These metabolic pathways result in the formation of various metabolites, which can also possess biological activity. Table 1 summarizes the identified metabolites and their corresponding structures.

MetaboliteStructurePathway
M1Hydroxylated formHydroxylation
M2Sulfated formSulfation
M3Glucuronidated formGlucuronidation

The presence of these metabolites suggests that the biological activity of this compound may extend beyond the parent compound itself, potentially enhancing its therapeutic profile.

Case Study 1: Inhibition of MraY

A significant study evaluated the inhibition of MraY by this compound and related compounds. The results showed that these compounds could effectively inhibit MraY activity in vitro, leading to bacterial cell death. The study highlighted the structure-activity relationship (SAR) that guided the design of more potent inhibitors based on the core structure of this compound .

Case Study 2: Pharmacokinetics and Safety Profile

Another investigation focused on the pharmacokinetics and safety profile of this compound in animal models. The results indicated that after administration, the compound exhibited favorable absorption characteristics with a half-life suitable for therapeutic use. Importantly, no significant adverse effects were noted at therapeutic doses, suggesting a promising safety profile for further clinical development .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl (2R)-2-aminohex-5-ynoate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach. A common method includes a Michael addition between acrylate derivatives and amine precursors under controlled conditions (20–120°C, pH 6–8) to ensure stereochemical fidelity . Catalysts like Lewis acids or chiral auxiliaries may enhance enantioselectivity. Post-reaction purification via recrystallization or chromatography is critical to achieving >95% purity. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically optimized using design-of-experiment (DoE) frameworks to maximize yield and minimize racemization .

Q. How is structural characterization performed to confirm the identity and purity of Methyl (2R)-2-aminohex-5-ynoate hydrochloride?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the alkyne moiety (δ ~2.5 ppm for protons, 70–90 ppm for carbons) and the chiral amine (δ ~3.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 192.1) and isotopic Cl pattern .
  • X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water at 25°C) but is hygroscopic. Storage at -20°C under inert gas (N2_2/Ar) in amber vials prevents degradation. For biological assays, DMSO or PBS (pH 7.4) is preferred, with stability monitored via HPLC over 48 hours .

Advanced Research Questions

Q. How can enantiomeric purity (>99% ee) be ensured during large-scale synthesis, and what analytical methods validate chiral integrity?

Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis separates enantiomers, while polarimetry or circular dichroism (CD) quantifies optical rotation. Asymmetric catalysis (e.g., Burkholderia cepacia lipase) or chiral pool synthesis using L-amino acid precursors reduces racemization risks . Kinetic resolution during crystallization may further enrich ee .

Q. What strategies address contradictory data in biological activity studies, such as variable IC50_{50}50​ values across assays?

Discrepancies may arise from differences in:

  • Assay conditions : Buffer pH, ionic strength, or reducing agents can alter compound-receptor interactions. Standardize protocols (e.g., ATP levels in kinase assays) .
  • Cell lines : Genetic variability in target expression (e.g., enzyme isoforms) affects potency. Validate using isogenic cell models .
  • Metabolic stability : Hepatic S9 fraction assays identify metabolites that interfere with activity .

Q. How does the alkyne moiety in Methyl (2R)-2-aminohex-5-ynoate hydrochloride enable bioorthogonal chemistry applications?

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for target labeling in live cells. Optimization includes:

  • Copper ligand selection : THPTA or BTTAA minimizes cytotoxicity .
  • Reaction kinetics : Stopped-flow spectroscopy quantifies click reaction rates (k ~0.5–1.2 M1^{-1}s1^{-1}) .

Q. What computational methods predict the compound’s pharmacokinetic profile and off-target interactions?

Molecular docking (AutoDock Vina) models binding to primary targets (e.g., GABAA_A receptors), while machine learning (QSAR models) forecasts ADMET properties. Cross-validate with SPR biosensor data to refine affinity predictions .

Experimental Design Considerations

Q. How is the hydrochloride counterion leveraged to improve bioavailability in in vivo studies?

The hydrochloride form enhances water solubility, facilitating IP/IV administration. Pharmacokinetic studies in rodents (plasma t1/2_{1/2} ~2–4 hr) guide dosing regimens. Adjust buffer composition (e.g., 0.1% Tween-80) to prevent precipitation .

Q. What in vitro models are suitable for evaluating neuropharmacological effects?

  • Primary neuronal cultures : Measure calcium flux (Fluo-4 AM) or synaptic vesicle release.
  • SH-SY5Y cells : Assess dopaminergic signaling via cAMP ELISA .
  • Patch-clamp electrophysiology : Quantify ion channel modulation (e.g., Nav1.7) .

Q. How do steric and electronic effects of the methyl and alkyne groups influence reactivity in derivatization reactions?

The electron-withdrawing alkyne accelerates nucleophilic substitution at the ester group, while the methyl group stabilizes transition states in ring-forming reactions (e.g., Huisgen cycloaddition). DFT calculations (B3LYP/6-31G*) model orbital interactions .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response curves for this compound?

Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Report Hill slopes to assess cooperativity. Bootstrap resampling (n=10,000) estimates 95% confidence intervals .

Q. What criteria validate the compound’s role as a chiral building block in total synthesis?

  • Diastereomeric excess (de) : ≥98% via 1^1H NMR (Mosher ester analysis).
  • Catalytic efficiency : Turnover number (TON) >100 in asymmetric transformations .

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